molecular formula C8H5F2NO4 B139137 2-(2,3-Difluoro-6-nitrophenyl)acetic acid CAS No. 141428-47-9

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

Cat. No. B139137
M. Wt: 217.13 g/mol
InChI Key: KZNVCGPCWKYPKD-UHFFFAOYSA-N
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Patent
US05399553

Procedure details

64 g of 60% sodium hydride was added to 200 ml of tetrahydrofuran, and, while the mixed solution was stirred and cooled on ice, a solution obtained by dissolving 258 g of diethyl malonate in 400 ml of tetrahydrofuran was dropped to the mixed solution through 1 hour and 40 minutes so that the reaction temperature was kept below 20° C. Then, while the reaction solution was stirred and cooled on ice, 200 ml of tetrahydrofuran solution dissolving 142 g of 2,3,4-trifluoronitrobenzene was dropped to the reaction solution through 2 hours so that the reaction temperature was kept below 10° C. After reacting at room temperature for 2 hours, 100 ml of acetic acid was added to the reaction solution and tetrahydrofuran was removed by distillation. To the residue, 1 l of chloroform, 1.5 l of water and 100 ml of concentrated hydrochloric acid were added, and the solution was separated. The organic layer was separated from the solution, and the solvent was removed by distillation. To the residue, 250 ml of 4N hydrochloric acid and 200 ml of acetic acid were added, and the solution was heated under reflux for 11 hours. After removing 150 ml of content solution by distillation, 50 ml of acetic acid and 50 ml of water were added to the solution, and the solution was heated under reflux for 31 hours. After the solution was air-cooled, the precipitated crystal was filtered off, washed with diisopropyl ether and was dissolved in 400 ml of methanol. After treating with active carbon, the solvent was removed by distillation. The precipitated crystal was dispersed in diisopropyl ether and was filtered off to obtain 100 g of the subject compound (1) in a 56% yield.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11]CC)(=[O:10])[CH2:4][C:5](OCC)=O.FC1[C:20]([F:21])=[C:19]([F:22])[CH:18]=[CH:17][C:16]=1[N+:23]([O-:25])=[O:24].C(O)(=O)C>O1CCCC1>[F:21][C:20]1[C:19]([F:22])=[CH:18][CH:17]=[C:16]([N+:23]([O-:25])=[O:24])[C:5]=1[CH2:4][C:3]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
258 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while the mixed solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was dropped to the mixed solution through 1 hour and 40 minutes so that the reaction temperature
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was kept below 20° C
STIRRING
Type
STIRRING
Details
Then, while the reaction solution was stirred
ADDITION
Type
ADDITION
Details
was dropped to the reaction solution through 2 hours so that the reaction temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was kept below 10° C
CUSTOM
Type
CUSTOM
Details
was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue, 1 l of chloroform, 1.5 l of water and 100 ml of concentrated hydrochloric acid were added
CUSTOM
Type
CUSTOM
Details
the solution was separated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue, 250 ml of 4N hydrochloric acid and 200 ml of acetic acid were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11 hours
Duration
11 h
CUSTOM
Type
CUSTOM
Details
After removing 150 ml of content solution
DISTILLATION
Type
DISTILLATION
Details
by distillation, 50 ml of acetic acid and 50 ml of water
ADDITION
Type
ADDITION
Details
were added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 31 hours
Duration
31 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was air-cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 400 ml of methanol
ADDITION
Type
ADDITION
Details
After treating with active carbon
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
The precipitated crystal was dispersed in diisopropyl ether
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.